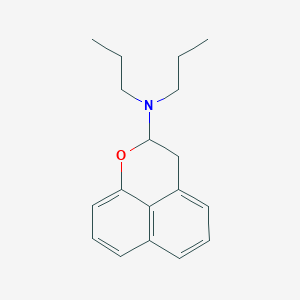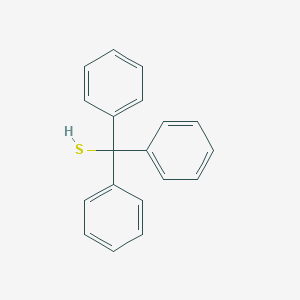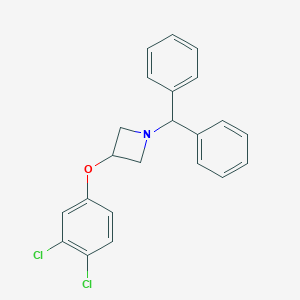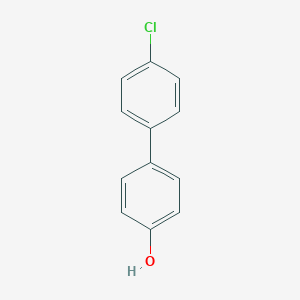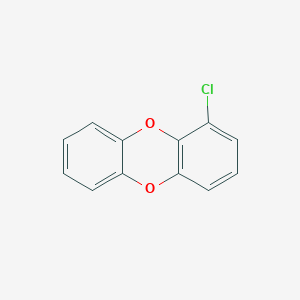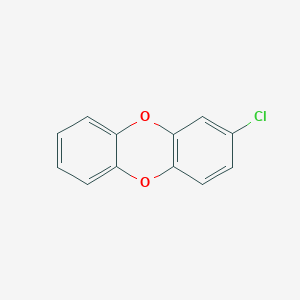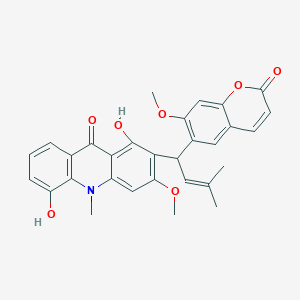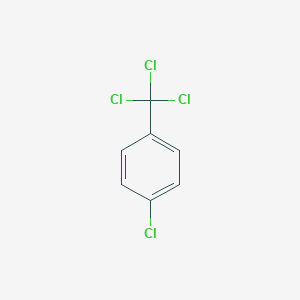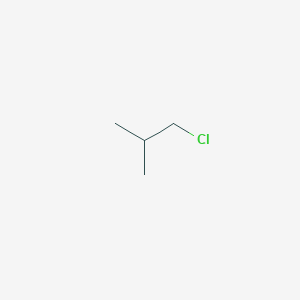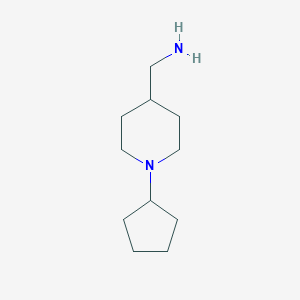
N-Tetradecane-D30
Overview
Description
N-Tetradecane-D30, also known as deuterated tetradecane, is a deuterium-labeled version of n-tetradecane. This compound is characterized by the replacement of all hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C14D30, and it has a molecular weight of 228.57 g/mol . Deuterated compounds like this compound are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
N-Tetradecane-D30 is a deuterium-labeled compound of N-Tetradecane . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the molecules that it is designed to trace in these processes.
Mode of Action
This compound interacts with its targets by incorporating into drug molecules . The presence of deuterium (heavy hydrogen) in the compound allows it to be distinguished from non-deuterated molecules in nuclear magnetic resonance (NMR) spectra . This makes it a valuable tool for tracking and quantifying the behavior of the drug molecules it is incorporated into .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the drug molecules it is incorporated into . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the generation of distinct signals in NMR spectra, which allows for the tracking and quantification of the drug molecules it is incorporated into . This can provide valuable information about the behavior of these drug molecules in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the NMR signals generated by this compound can be affected by the magnetic field strength and temperature . Additionally, the compound should be stored away from light and moisture to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Tetradecane-D30 typically involves the deuteration of n-tetradecane. One common method is the catalytic exchange reaction, where n-tetradecane is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . This process ensures the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is crucial, and it is typically purified using distillation or chromatography techniques to remove any residual hydrogen-containing impurities .
Chemical Reactions Analysis
Types of Reactions: N-Tetradecane-D30 undergoes similar chemical reactions as its non-deuterated counterpart, n-tetradecane. These reactions include:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert this compound into shorter-chain hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain hydrocarbons.
Substitution: Halogenated tetradecanes.
Scientific Research Applications
N-Tetradecane-D30 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: As a deuterated compound, it is used as a solvent or internal standard in NMR spectroscopy to avoid interference from hydrogen signals.
Tracer Studies: It is employed in tracer studies to investigate reaction mechanisms and metabolic pathways.
Pharmacokinetics: Deuterated compounds like this compound are used to study the pharmacokinetics and metabolic profiles of drugs, as deuterium can alter the rate of metabolic reactions.
Material Science: It is used in the study of material properties and interactions in various industrial applications.
Comparison with Similar Compounds
N-Tetradecane-D30 can be compared with other deuterated alkanes such as:
N-Hexadecane-D34: Another deuterated alkane with a longer carbon chain.
N-Dodecane-D26: A shorter-chain deuterated alkane.
N-Octane-D18: A deuterated alkane with an even shorter carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the complete deuteration of all hydrogen atoms. This makes it particularly useful in studies requiring precise control over molecular interactions and dynamics .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCVCJVXZWKCC-XMMAUIQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


